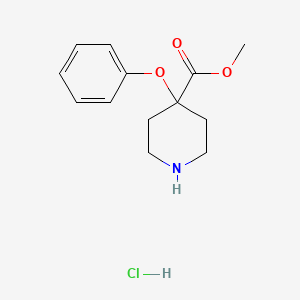![molecular formula C16H17ClN2 B1486328 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1019580-89-2](/img/structure/B1486328.png)
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
1-(4-Chlorophenyl)methyl-1,2,3,4-tetrahydroquinolin-6-amine, also known as 1-(4-chlorophenyl)methyl-6-amino-1,2,3,4-tetrahydroquinoline (CPMTQA) is a synthetic compound belonging to the family of quinoline derivatives. CPMTQA is used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It has been found to possess a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. In
Scientific Research Applications
CPMTQA has been used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It has been used as a substrate for the inhibition of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used as a substrate for the inhibition of cytochrome P450, an enzyme involved in the metabolism of drugs. CPMTQA has also been used as a substrate for the inhibition of tyrosine hydroxylase, an enzyme involved in the production of the neurotransmitter dopamine.
Mechanism Of Action
CPMTQA is believed to act as an inhibitor of the enzymes MAO-A, cytochrome P450, and tyrosine hydroxylase. It binds to the active site of the enzymes, preventing the enzymes from performing their normal functions.
Biochemical And Physiological Effects
CPMTQA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes MAO-A, cytochrome P450, and tyrosine hydroxylase. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on the body. In addition, CPMTQA has been found to inhibit the release of norepinephrine, a hormone involved in stress response.
Advantages And Limitations For Lab Experiments
CPMTQA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is a relatively stable compound, making it suitable for long-term storage. One limitation is that CPMTQA is not very soluble in water, making it difficult to use in some experiments.
Future Directions
CPMTQA has a variety of potential future applications in scientific research. It could be used in the development of new drugs for the treatment of various diseases and disorders. It could also be used to study the effects of MAO-A, cytochrome P450, and tyrosine hydroxylase inhibition on the body. In addition, CPMTQA could be used to study the effects of norepinephrine inhibition on the body. Finally, CPMTQA could be used in the development of new compounds that could be used to modulate the activity of MAO-A, cytochrome P450, and tyrosine hydroxylase.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-14-5-3-12(4-6-14)11-19-9-1-2-13-10-15(18)7-8-16(13)19/h3-8,10H,1-2,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZBESOBSHFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)


![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)






